9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline
Description
Properties
CAS No. |
61164-88-3 |
|---|---|
Molecular Formula |
C10H6Cl2N4 |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
9-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C10H6Cl2N4/c11-4-9-15-8-2-1-6(12)3-7(8)10-13-5-14-16(9)10/h1-3,5H,4H2 |
InChI Key |
OSGKAQMFVMKSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=NC=NN3C(=N2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the reaction of 2-amino-5-chlorobenzonitrile with hydrazine hydrate to form the intermediate 5-chloro-2-hydrazinylbenzonitrile. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with different nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinazolines
- Quinazoline N-oxides
- Dihydroquinazolines
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline have been investigated against various pathogens. The triazole moiety is known to disrupt microbial cell wall synthesis and inhibit essential enzymes.
Case Study: Antimicrobial Efficacy
In vitro studies have demonstrated that derivatives of this compound exhibit Minimum Inhibitory Concentrations (MICs) ranging from 0.046 to 3.11 μM against various bacterial strains, outperforming standard treatments such as vancomycin. Notably, the compound showed significant activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
| Pathogen | MIC (μM) | Comparison |
|---|---|---|
| MRSA | 0.046 | Superior to vancomycin |
| Pseudomonas aeruginosa | 0.12 | Comparable to ciprofloxacin |
| Escherichia coli | 0.25 | Effective against resistant strains |
Anticancer Activity
Research indicates that compounds similar to 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline exhibit promising anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
In a study focused on structural optimization of triazoloquinazoline derivatives, specific substitutions on the triazole ring improved anticancer activity against human cancer cell lines by enhancing cellular uptake and inducing apoptosis. The compound was tested against several cancer lines including breast and lung cancer cells.
| Cancer Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.15 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.10 | Inhibition of Polo-like Kinase 1 |
| HeLa (Cervical Cancer) | 0.20 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. The compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to cell death .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Triazoloquinazoline Derivatives
Key Observations:
- Chloromethyl vs.
- Receptor Affinity : MRS1220’s benzeneacetamide group confers high A3 receptor affinity, while the chloromethyl group’s steric and electronic effects may favor interactions with distinct targets, such as kinases or antimicrobial enzymes .
- Photophysical Properties : Aryl-substituted analogs exhibit strong fluorescence (quantum yield ~0.95 in solution), whereas the target compound’s chloromethyl group may quench fluorescence due to electron-withdrawing effects .
Biological Activity
9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant case studies.
- Chemical Formula : CHClN
- CAS Number : 73594-96-4
- Molecular Weight : 241.08 g/mol
Synthesis
The synthesis of 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the reaction of chloromethyl derivatives with triazole and quinazoline precursors. The synthetic pathway is crucial for optimizing yield and purity for biological evaluations.
Biological Activity Overview
The biological activities of 9-Chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds in the quinazoline family exhibit significant anticancer properties. For instance:
- A study demonstrated that quinazoline derivatives could inhibit the growth of various cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR), which is implicated in tumorigenesis .
- The compound was evaluated for its cytotoxic effects against cancer cell lines such as MDA-MB-231, showing promising results with IC values ranging from 0.36 to 40.90 μM .
2. Antimicrobial Activity
Quinazolines have also shown potential as antimicrobial agents:
- A library of quinazoline-triazole hybrids was reported to exhibit antibacterial properties against a range of bacterial strains . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes:
- It has been noted for its inhibitory action on acetylcholinesterase (AChE), which is relevant in treating Alzheimer’s disease . Compounds showed IC values between 0.2 and 83.9 µM.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-chloro-5-(chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline?
- The compound can be synthesized via refluxing 8,9-dimethoxy-1,2,4-triazolo[1,5-c]quinazoline-5-one with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline for 18 hours. The product is purified by crystallization from methylene chloride/diethyl ether, yielding a high-purity crystalline solid with a melting point of 258–260°C .
- Key parameters : Reaction time, solvent selection (methylene chloride for extraction), and temperature control during crystallization.
Q. How is NMR spectroscopy used to characterize triazoloquinazoline derivatives?
- ¹H and ¹³C NMR are critical for confirming hybridization states and substituent positions. For example, in 5,6-dihydro derivatives, the C5 carbon signal appears at ~67 ppm (sp³ hybridization), while aromatic analogues show C5 signals at 147–148 ppm (sp²) .
- Example : 5-Isopropyl-2-(3-methoxyphenyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazoline displays distinct δ 5.71 ppm (H-5) in ¹H NMR and LC-MS peaks at m/z = 321 [M+1] .
Q. What solvents are suitable for recrystallizing triazoloquinazoline derivatives?
- Common solvents include methanol, DMSO, and methylene chloride/ether mixtures. For example, 5-chloro-8,9-dimethoxy derivatives are crystallized from methylene chloride/diethyl ether, while polar solvents like DMSO are used for carbazole-substituted analogues .
Advanced Research Questions
Q. How do reaction conditions influence the formation of dihydro vs. aromatic triazoloquinazoline derivatives?
- Cyclocondensation of [2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines with aldehydes in acetic acid yields a 2:1 mixture of 5,6-dihydro and aromatic derivatives. Prolonged reflux (>8 hours) or aerobic conditions oxidize dihydro compounds to fully aromatic systems .
- Key factors : Reaction duration, solvent (propanol-2 with acid catalysts), and inert atmosphere .
Q. What structure-activity relationships (SAR) govern adenosine receptor antagonism in triazoloquinazolines?
- The 5-amino group and 9-chloro substituent are critical for A₁/A₂ receptor binding. Alkylation of the 5-amino group reduces affinity, particularly at A₂ receptors. The 2-furyl moiety enhances potency, as seen in CGS 15943 (Ki < 1 nM for A₂) .
- SAR Insight : Replacement of 9-Cl with methoxy retains binding but reduces functional antagonism in guinea pig tracheal models .
Q. How can computational methods predict the biological activity of triazoloquinazoline derivatives?
- DFT studies and molecular docking (e.g., Gaussian09) evaluate electronic properties and binding modes. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, as shown in 5-(4’-diphenylaminobiphenyl) derivatives .
- Validation : Correlation between calculated LogP values and experimental IC₅₀ data for antifungal/anticancer activity .
Q. What strategies mitigate contradictions in spectral data for dihydro vs. aromatic derivatives?
- ¹³C NMR resolves ambiguities: Dihydro derivatives exhibit C5 signals < 70 ppm (sp³), while aromatic systems show C5 > 140 ppm (sp²). LC-MS further distinguishes via molecular ion peaks (e.g., m/z = 404 for brominated analogues) .
- Case study : Oxidation of 5-isobutyl-2-(3-fluorophenyl)-5,6-dihydro derivative (2.2) to its aromatic counterpart (3.2) shifts C5 from 67.11 ppm to 147.26 ppm .
Methodological Guidelines
- Synthesis Optimization : Use POCl₃ in anhydrous conditions for chlorination; monitor reaction progress via TLC .
- Purification : Employ column chromatography (EtOAc/hexane, 3:17) for polar derivatives like 5-aminobiphenyl-substituted compounds .
- Biological Assays : Prioritize radioligand binding assays (A₁/A₂/A₃ receptors) and Candida albicans models for antifungal screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
